methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a functionalized cyclopenta[b]thiophene derivative characterized by:
- Core structure: A fused bicyclic system (cyclopenta[b]thiophene) providing rigidity and planar geometry.
- Substituents: A methyl ester at position 2. A propanoylamino group at position 2, substituted with a 4-methoxyphenoxy moiety.
Properties
IUPAC Name |
methyl 2-[2-(4-methoxyphenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-11(25-13-9-7-12(23-2)8-10-13)17(21)20-18-16(19(22)24-3)14-5-4-6-15(14)26-18/h7-11H,4-6H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAXRKDLXKJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)OC)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C20H23NO7
- Molecular Weight : 393.40 g/mol
- IUPAC Name : this compound
The presence of methoxy groups and a cyclopentathiophene structure contributes to its unique reactivity and biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy, where enzyme inhibitors can disrupt tumor growth.
- Apoptosis Induction : Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, thus preventing cancer cell proliferation.
Antitumor Activity
A study evaluated the antitumor effects of this compound against various cancer cell lines. The results showed significant cytotoxicity with an IC50 ranging from 23.2 to 49.9 μM, indicating strong potential as an anticancer agent.
| Compound ID | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 23.2 | MCF-7 (Breast) | Apoptosis induction |
| Compound 2 | 49.9 | HeLa (Cervical) | Cell cycle arrest |
| Compound 3 | 52.9 | A549 (Lung) | Enzyme inhibition |
Case Studies
-
MCF-7 Breast Cancer Cells : Treatment with the compound resulted in a reduction of cell viability by approximately 26.86%. Analysis showed increased early and late apoptotic cells compared to untreated controls.
- Early Apoptosis (AV+/PI−): 8.73%
- Late Apoptosis (AV+/PI+): 18.13%
- Cell Cycle Analysis : Flow cytometry results indicated that the compound induced G2/M phase arrest, leading to a significant increase in cells at this stage compared to controls.
Comparison with Similar Compounds
Core Structure Variations
Notes:
Substituent Effects on Physicochemical Properties
Observations :
Key Insights :
Implications for Target Compound :
- The 4-methoxyphenoxy group could confer antioxidant or anti-inflammatory activity, analogous to phenolic derivatives.
- Lack of direct activity data for the target compound necessitates further pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
